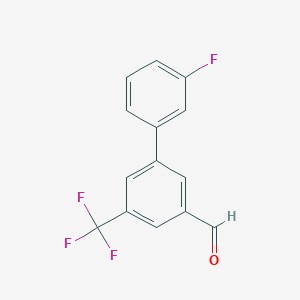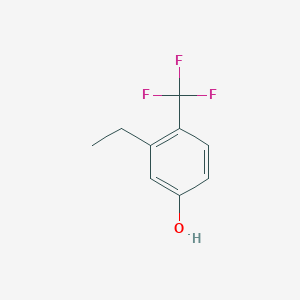
H-Tyr-D-met(O)-gly-N-ME-phenylethylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-Tyr-D-met(O)-gly-N-ME-phenylethylamide is a synthetic peptide compound with a complex structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-Tyr-D-met(O)-gly-N-ME-phenylethylamide involves multiple steps, including the protection and deprotection of functional groups, peptide bond formation, and purification. One common method involves the use of solid-phase peptide synthesis (SPPS), where the peptide is assembled step-by-step on a solid support. The reaction conditions typically include the use of coupling reagents like HBTU or DIC, and bases like DIPEA or NMM.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors like yield, purity, and cost. Industrial methods often incorporate automated synthesizers and advanced purification techniques like HPLC to ensure high-quality production.
Analyse Des Réactions Chimiques
Types of Reactions
H-Tyr-D-met(O)-gly-N-ME-phenylethylamide can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide.
Reduction: Reduction of disulfide bonds if present.
Substitution: Nucleophilic substitution reactions at specific functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups.
Applications De Recherche Scientifique
H-Tyr-D-met(O)-gly-N-ME-phenylethylamide has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its potential role in cellular signaling pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of novel biomaterials and drug delivery systems.
Mécanisme D'action
The mechanism of action of H-Tyr-D-met(O)-gly-N-ME-phenylethylamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate signaling pathways by binding to these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- H-Tyr-D-met(O)-gly-N-ME-phenylalaninol
- H-Tyr-D-met(O)-gly-tryptamine acetate
Uniqueness
H-Tyr-D-met(O)-gly-N-ME-phenylethylamide is unique due to its specific sequence and structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Propriétés
IUPAC Name |
2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-N-[2-[methyl(2-phenylethyl)amino]-2-oxoethyl]-4-methylsulfinylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O5S/c1-29(14-12-18-6-4-3-5-7-18)23(31)17-27-25(33)22(13-15-35(2)34)28-24(32)21(26)16-19-8-10-20(30)11-9-19/h3-11,21-22,30H,12-17,26H2,1-2H3,(H,27,33)(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLERTHCRZKXZSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=C1)C(=O)CNC(=O)C(CCS(=O)C)NC(=O)C(CC2=CC=C(C=C2)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(17-Acetyl-6-chloro-3-hydroxy-10,13-dimethyl-1,2,3,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B12070084.png)


